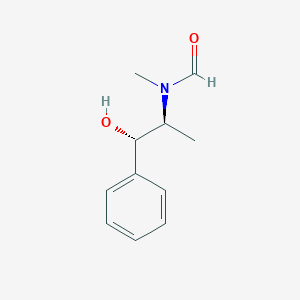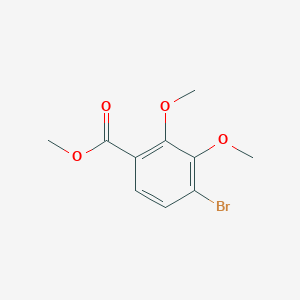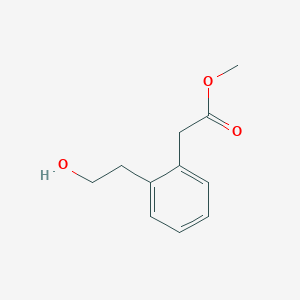
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester is an organic compound with the molecular formula C₁₁H₁₄O₃ It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
C6H5CH2COOH+CH3OHH2SO4C6H5CH2COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, 2-(2-oxoethyl)-, methyl ester.
Reduction: Formation of benzeneacetic acid, 2-(2-hydroxyethyl)-, methanol.
Substitution: Formation of various substituted benzeneacetic acid derivatives depending on the electrophile used.
Scientific Research Applications
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, 2-hydroxyethyl ester
- Benzeneacetic acid, 2-(2-methoxyethyl)-, methyl ester
Uniqueness
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester is unique due to the presence of both a hydroxyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
63969-85-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-[2-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
JYOROPSEEQRDFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


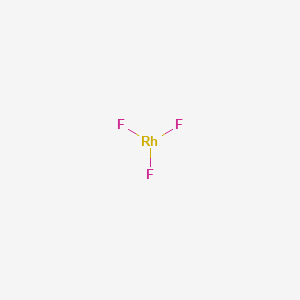
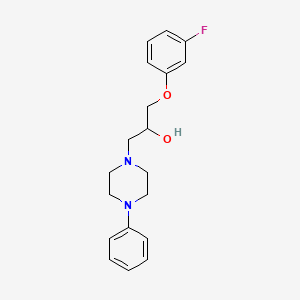
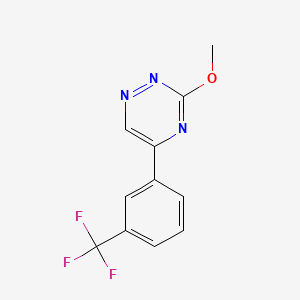
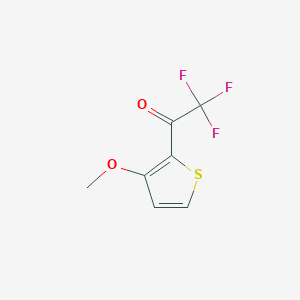


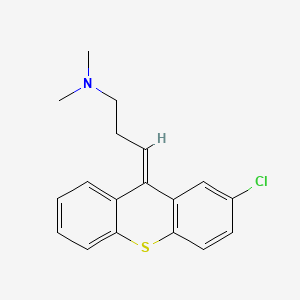
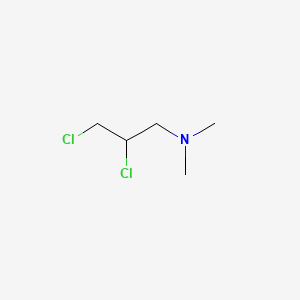
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
